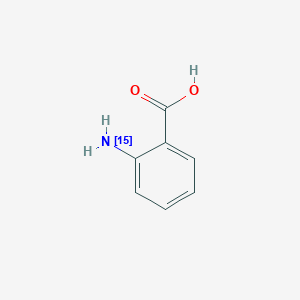

2-(15N)Azanylbenzoic acid

概要

説明

2-(15N)Azanylbenzoic acid is a nitrogen-15 labeled derivative of anthranilic acid. This compound is of interest in various scientific fields due to its unique isotopic labeling, which allows for detailed studies in areas such as organic synthesis, drug discovery, and molecular biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)Azanylbenzoic acid typically involves the introduction of a nitrogen-15 isotope into the anthranilic acid structure. One common method is the nitration of benzoic acid followed by reduction to form the corresponding amine. The nitrogen-15 isotope can be introduced during the reduction step using nitrogen-15 labeled reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity of the nitrogen-15 labeled product. The use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents is crucial in these processes.

化学反応の分析

Reactivity in Amide Bond Formation

The amino group in 2-(15N)Azanylbenzoic acid participates in amidation reactions, critical for peptide synthesis and drug design:

-

Acylation with Carboxylic Acids : Using coupling reagents like ynamides, the amino group reacts with carboxylic acids to form amides under mild conditions. For example, UV light-induced acylation of α-diketones with amines produces amino acid derivatives in high yields .

-

Electrochemical Amidation : Metal-free, oxidant-free protocols enable efficient coupling with acyl hydrazines, generating amides with minimal byproducts (N2 and H2) .

Key Reaction Data

Challenges and Limitations

科学的研究の応用

2-(15N)Azanylbenzoic acid is used in various scientific research applications, including:

Chemistry: As a labeled compound in mechanistic studies and reaction tracking.

Biology: In metabolic studies to trace nitrogen pathways.

Medicine: As a precursor in the synthesis of nitrogen-15 labeled pharmaceuticals.

Industry: In the production of labeled compounds for quality control and process optimization.

作用機序

The mechanism of action of 2-(15N)Azanylbenzoic acid involves its incorporation into biochemical pathways where nitrogen-15 labeling allows for detailed tracking and analysis. The nitrogen-15 isotope acts as a tracer, enabling researchers to study the distribution and transformation of nitrogen-containing compounds in various systems.

類似化合物との比較

Similar Compounds

Anthranilic acid: The non-labeled counterpart of 2-(15N)Azanylbenzoic acid.

2-Aminobenzoic acid: Another derivative with similar structural features but without isotopic labeling.

Benzoic acid derivatives: Compounds with various substitutions on the benzoic acid core.

Uniqueness

The uniqueness of this compound lies in its nitrogen-15 labeling, which provides a valuable tool for tracing and studying nitrogen-containing compounds in complex systems. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research.

生物活性

2-(15N)Azanylbenzoic acid, a nitrogen-15 labeled derivative of anthranilic acid, has garnered interest in various scientific fields due to its unique isotopic labeling. This compound allows for detailed studies in organic synthesis, drug discovery, and molecular biology. The incorporation of nitrogen-15 enables researchers to trace metabolic pathways and understand the biological mechanisms at play within living organisms.

This compound is characterized by its molecular formula and an InChI key of RWZYAGGXGHYGMB-VJJZLTLGSA-N. Its structure includes a carboxylic acid group and an amino group, making it a versatile compound for various chemical reactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H7N^{15}O2 |

| InChI Key | RWZYAGGXGHYGMB-VJJZLTLGSA-N |

| CAS Number | 108159-61-1 |

The biological activity of this compound primarily revolves around its role as a tracer in metabolic studies. The nitrogen-15 isotope allows for the tracking of nitrogen-containing compounds within biochemical pathways. This capability is crucial for understanding how nitrogen is utilized in various biological processes, including amino acid synthesis and protein metabolism.

1. Metabolic Studies

The incorporation of this compound into metabolic pathways enables researchers to study nitrogen metabolism in various organisms. For instance, it can be used to trace the incorporation of nitrogen into amino acids or nucleotides, providing insights into metabolic flux and regulation.

2. Drug Discovery

In drug discovery, this compound serves as a precursor for synthesizing nitrogen-15 labeled pharmaceuticals. The isotopic labeling aids in pharmacokinetic studies, allowing scientists to track the distribution and metabolism of drugs within biological systems.

3. Environmental Research

The compound can be utilized in environmental studies to trace nitrogen cycles in ecosystems. By understanding how nitrogen is transformed and utilized by different organisms, researchers can gain insights into ecosystem health and nutrient cycling.

Case Study 1: Nitrogen Tracing in Plants

A study investigated the use of this compound to trace nitrogen uptake in various plant species. The results showed significant differences in nitrogen assimilation rates among species, highlighting the compound's utility in ecological research.

Case Study 2: Drug Metabolism Studies

In pharmacology, a study used this compound to investigate the metabolic pathways of a new drug candidate. The findings revealed critical information about the drug's bioavailability and metabolic stability, guiding further development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Anthranilic Acid | Non-labeled counterpart | Precursor for tryptophan synthesis |

| 2-Aminobenzoic Acid | Similar structure without isotopic labeling | Used in dye and pharmaceutical synthesis |

| Benzoic Acid Derivatives | Various substitutions on benzoic core | Wide range of applications |

The primary distinction lies in the nitrogen-15 labeling, which enhances its utility as a tracer in biological systems.

特性

IUPAC Name |

2-(15N)azanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZYAGGXGHYGMB-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。